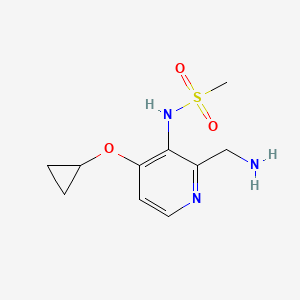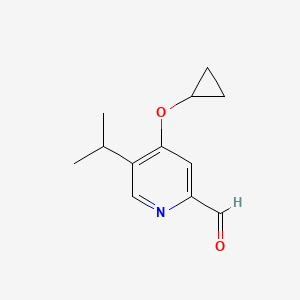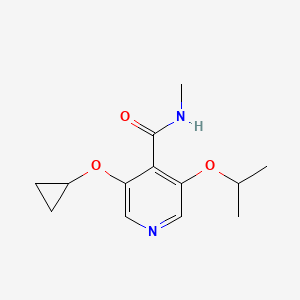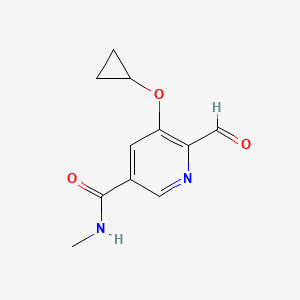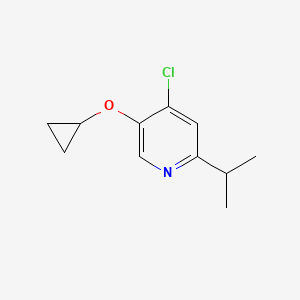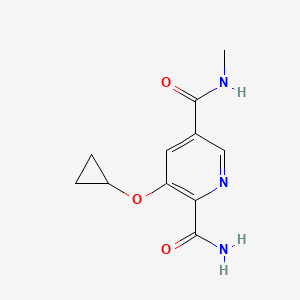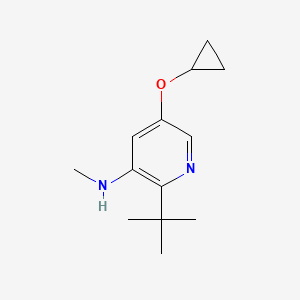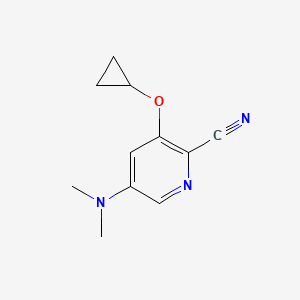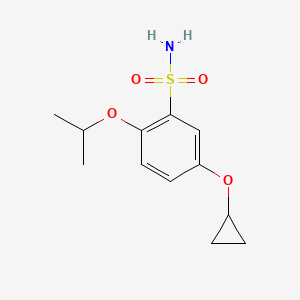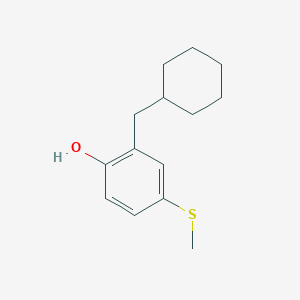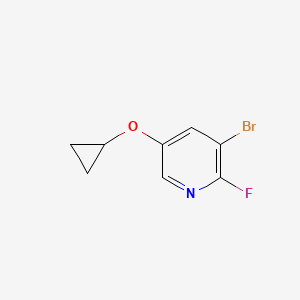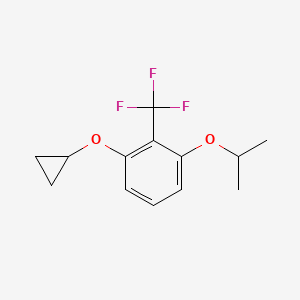
1-Cyclopropoxy-3-isopropoxy-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-3-isopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H15F3O2 It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzene ring, along with a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-isopropoxy-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropoxy-3-isopropoxy-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-3-isopropoxy-2-(trifluoromethyl)benzene has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its effects on enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-3-isopropoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to its desired effects. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclopropoxy-2-isopropoxy-3-(trifluoromethyl)benzene
- 1-Cyclopropoxy-3-isopropoxy-4-(trifluoromethyl)benzene
- 1-Cyclopropoxy-3-isopropoxy-2-(difluoromethyl)benzene
Comparison: 1-Cyclopropoxy-3-isopropoxy-2-(trifluoromethyl)benzene is unique due to the specific positioning of the cyclopropoxy, isopropoxy, and trifluoromethyl groups on the benzene ring. This unique arrangement can influence the compound’s reactivity, stability, and interactions with molecular targets, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C13H15F3O2 |
|---|---|
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
1-cyclopropyloxy-3-propan-2-yloxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3O2/c1-8(2)17-10-4-3-5-11(18-9-6-7-9)12(10)13(14,15)16/h3-5,8-9H,6-7H2,1-2H3 |
InChI-Schlüssel |
NLBKUVQSCSKNTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


